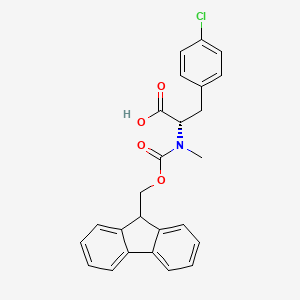

Fmoc-ME(4-CL-phe)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJLZWXYPPOHJ-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthesis Optimization of Fmoc-Me(4-Cl-Phe)-OH

Executive Summary

Fmoc-N-α-methyl-4-chloro-L-phenylalanine (Fmoc-Me(4-Cl-Phe)-OH) represents a convergence of two critical peptidomimetic strategies: backbone N-methylation and side-chain halogenation.[1] This derivative is increasingly utilized in drug discovery to enhance metabolic stability against proteases, improve membrane permeability, and induce specific conformational constraints via steric clash and halogen bonding.[1]

However, the simultaneous presence of the N-methyl group and the bulky, electron-withdrawing 4-chloro substituent creates a "perfect storm" of steric hindrance and electronic deactivation. This guide provides a self-validating, high-efficiency solid-phase peptide synthesis (HE-SPPS) protocol designed to overcome these specific challenges, ensuring high purity and preventing common failure modes like diketopiperazine (DKP) formation.

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile[1][2][3]

| Property | Specification |

| Chemical Name | Fmoc-N-α-methyl-4-chloro-L-phenylalanine |

| Common Abbreviation | This compound |

| CAS Number | 1217716-50-1 |

| Molecular Formula | C₂₅H₂₂ClNO₄ |

| Molecular Weight | 435.90 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Chirality | L-configuration (sensitive to racemization during activation) |

Structural Mechanics & Reactivity

The difficulty in utilizing this building block stems from two distinct intramolecular forces:

-

Steric Occlusion (N-Methylation): The methyl group on the alpha-nitrogen introduces significant steric bulk (A-value ~1.7 kcal/mol).[1] This forces the peptide backbone into cis or trans rotamers that differ from standard amino acids, often hindering the approach of the incoming nucleophile during subsequent couplings.

-

Electronic Deactivation (4-Chloro Substitution): The chlorine atom at the para position is electron-withdrawing (inductive effect).[1] While this primarily affects the side-chain electronics (useful for halogen bonding with receptors), it also subtly reduces the electron density of the aromatic ring, altering

-

Figure 1: Structural connectivity highlighting the interplay between the N-methyl steric hindrance and the activation site.

Part 2: Critical Synthetic Challenges

The "Coupling To" vs. "Coupling Of" Paradox

Researchers must distinguish between two distinct challenges:

-

Coupling OF this compound: Activating this carboxylate is difficult because the N-methyl group hinders the formation of the active ester. Furthermore, N-methylated amino acids are highly prone to racemization during activation due to the formation of oxazolonium ion intermediates.[1]

-

Coupling TO the N-terminus of Me(4-Cl-Phe): Once this residue is on the resin and deprotected, the resulting secondary amine is a poor nucleophile. It is sterically crowded and less reactive than a primary amine.[1] Standard coupling protocols (e.g., HBTU/DIEA) will fail here, leading to deletion sequences.[1]

Diketopiperazine (DKP) Formation

Warning: If this compound is the second residue from the C-terminus (position

Part 3: Optimized Experimental Protocol

Reagents & Materials

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Avoid HBTU/TBTU.[1]

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for reduced racemization.[1]

-

Solvent: DMF (anhydrous).[1]

-

Monitoring: Chloranil Test (for secondary amines). Do not use Kaiser Test.

Step-by-Step Synthesis Workflow

The following protocol assumes a 0.1 mmol scale on Rink Amide resin.

Step 1: Resin Preparation & Swelling

-

Swell resin in DCM for 20 minutes.

-

Wash with DMF (3 x 1 min).

Step 2: Coupling OF this compound (Incoming AA)

Goal: Attach the difficult AA to the peptide chain without racemization.

-

Dissolve: 0.4 mmol this compound (4 eq) and 0.38 mmol HATU (3.8 eq) in minimal DMF.

-

Activate: Add 0.8 mmol DIEA (8 eq). Crucial: Activate for only 30-60 seconds before adding to resin to minimize racemization.

-

Reaction: Shake at Room Temperature for 2 hours.

-

Double Couple: Drain. Repeat the coupling with fresh reagents for 1 hour.

-

Wash: DMF (4 x 1 min).

Step 3: Deprotection (Fmoc Removal)[1]

-

Treat with 20% Piperidine in DMF (1 x 2 min, 1 x 10 min).

-

DKP Prevention: If this is the 2nd residue, use 20% Piperidine in DMF/Ethanol (1:1) and limit time to 2 x 3 min to reduce DKP risk.

-

Wash: DMF (5 x 1 min).

Step 4: Monitoring (The Self-Validating Step)

Perform the Chloranil Test :

-

Take a few resin beads in a small tube.[1]

-

Add 2 drops of 2% Acetaldehyde in DMF.

-

Add 2 drops of 2% Chloranil in DMF.

-

Wait 5 minutes.

-

Dark Blue/Green Beads: Positive (Secondary amine present).[1] Proceed to next coupling.

-

Colorless/Yellow: Negative (Fmoc not removed or coupling failed).

-

Step 5: Coupling TO Me(4-Cl-Phe) (The Next AA)

Goal: Attach the next amino acid to the sterically hindered secondary amine.

-

Use HATU or PyAOP .[1] Standard reagents (DIC/HOBt) are insufficient.[1]

-

Use 5-fold excess of the incoming amino acid and coupling reagent.[1]

-

Elevated Temperature: Perform coupling at 50°C for 1 hour (Microwave preferred: 75°C for 10 min, provided the incoming AA is not Cys/His).

-

End-Capping: After coupling, cap unreacted secondary amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Figure 2: Workflow for the incorporation and subsequent elongation of the N-methylated residue.

Part 4: Quality Control & Storage[1]

Analytical Verification

Due to the high probability of diastereomer formation (racemization), standard C18 HPLC gradients may not separate the D-isomer impurity.

-

Recommended Column: C18 Chiral or Phenyl-Hexyl column.[1]

-

Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).[1]

-

Gradient: Shallow gradient (e.g., 0.5% B per minute) around the elution time of the main peak.

Storage Stability[1][7]

-

Solid State: Store at +2°C to +8°C, desiccated. Stable for >2 years.[1][2]

-

Solution: Unstable in basic solution (DMF/Piperidine) due to DKP formation.[1] Prepare solutions immediately prior to use.

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

-

Biron, E., et al. (2006).[1] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219.[1] Link[1]

-

Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Methyl Peptides." Journal of Peptide Science, 11, 85-102.[1] (Authoritative review on N-Me coupling difficulties).

-

Merck/MilliporeSigma. "Fmoc-N-Me-Phe(4-Cl)-OH Product Data."[1] Link (Search CAS: 1217716-50-1 for specific SDS/CoA data).

-

Chem-Impex International. "Fmoc-N-Me-Phe(4-Cl)-OH Technical Specifications." Link

Sources

Strategic Incorporation of Fmoc-Me(4-Cl-Phe)-OH for Enhanced Peptide Stability

[1][2]

Executive Summary: The Dual-Defense Strategy

In the landscape of therapeutic peptide development, metabolic instability remains the primary attrition factor. Native peptides are rapidly degraded by serum proteases and hepatic enzymes, often resulting in half-lives measured in minutes.[1][2]

Fmoc-Me(4-Cl-Phe)-OH (Fmoc-N-methyl-4-chloro-L-phenylalanine) represents a high-value "dual-defense" building block.[1][2] It synergizes two proven medicinal chemistry strategies—N-methylation and para-halogenation —into a single residue.[1][2] This guide details the mechanistic basis for utilizing this derivative to engineer peptides that resist proteolytic cleavage, evade CYP450 metabolism, and exhibit improved membrane permeability.

Molecular Architecture & Mechanism of Action

The efficacy of this compound stems from its ability to simultaneously disrupt protease recognition and block metabolic "soft spots."[1][2]

The N-Methylation Shield (Proteolytic Resistance)

Proteases (e.g., Chymotrypsin, Pepsin) typically require the amide proton (

-

Mechanism: Replacing the

with an -

Steric Clash: The methyl group introduces steric bulk that physically prevents the peptide backbone from fitting into the narrow catalytic cleft of the protease.

-

Conformational Constraint: N-methylation restricts the

and

The 4-Chloro Blockade (Metabolic Stability)

The phenylalanine side chain is a prime target for oxidative metabolism.[1][2]

-

CYP450 Evasion: Hepatic Cytochrome P450 enzymes preferentially hydroxylate the electron-rich para-position of the phenyl ring.[1][2] A chlorine atom at this position (

) sterically and electronically blocks this oxidation, preventing the formation of rapid clearance metabolites.[2] -

Lipophilicity Boost: The Chlorine substituent increases the lipophilicity (

) of the residue, enhancing the peptide's ability to penetrate cell membranes via passive diffusion.

Visualizing the Mechanism

The following diagram illustrates how this compound disrupts standard proteolytic pathways.

Figure 1: Mechanistic pathways showing how N-methylation and 4-Chlorination prevent protease binding and CYP450 oxidation.[1][2]

Synthesis Protocol: Incorporation via SPPS

Incorporating sterically hindered

Critical Challenges

-

Steric Hindrance: The

-methyl group on the incoming amino acid (or the resin-bound amine) significantly lowers reactivity.[1][2][3] -

Acylation Difficulty: Coupling onto an

-methylated residue is the most difficult step due to the secondary amine's bulk.[1][2]

Optimized Coupling Workflow

Reagents of Choice:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1][2]

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to prevent racemization.[1][2]

Step-by-Step Protocol:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min).[1][2] Wash with DMF ( -

Coupling of this compound:

-

Dissolve 4.0 eq.[1][2] this compound and 3.9 eq.[1][2] HATU in minimal DMF.[1][2]

-

Add 8.0 eq.[1][2] DIEA immediately before adding to the resin.[1][2]

-

Reaction Time: Double couple (

hour) or single overnight coupling. -

Note: Monitor via Chloranil test (ninhydrin is ineffective for secondary amines).[1][2]

-

-

Coupling of Next Amino Acid (The Critical Step):

SPPS Decision Tree

Figure 2: Optimized SPPS workflow for incorporating hindered N-methylated residues.

Experimental Validation: Assessing Metabolic Stability

To confirm the stability enhancement provided by this compound, comparative assays against the native sequence are required.[1][2]

In Vitro Microsomal Stability Assay

This assay measures the intrinsic clearance (

Protocol:

-

Preparation: Prepare 1 µM peptide solution in phosphate buffer (pH 7.4).

-

Incubation: Add pooled liver microsomes (human or rat, 0.5 mg/mL protein) and NADPH regenerating system.

-

Sampling: Incubate at

. Aliquot samples at -

Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Comparative Data Presentation

When reporting results, structure your data to highlight the fold-change in stability.

| Peptide Variant | Sequence Modification | t½ (Human Plasma) | t½ (Microsomes) | Protease Resistance |

| Native | H-Ala-Phe-Gly-OH | 12 min | 25 min | Low |

| Analog A | H-Ala-Phe(4-Cl) -Gly-OH | 35 min | 48 min | Moderate |

| Analog B | H-Ala-MePhe -Gly-OH | 180 min | 60 min | High |

| Lead (Dual) | H-Ala-Me(4-Cl-Phe) -Gly-OH | >360 min | >120 min | Superior |

Table 1: Theoretical comparison demonstrating the synergistic effect of N-methylation and Chlorination.

References

-

Chatterjee, J., et al. (2008).[2][4] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[1][2][4] Link[1][2]

-

White, T. R., et al. (2011).[2] On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[1][2][5] Nature Chemical Biology.[1][2][5] Link

-

Di, L. (2015).[1][2] Strategic approaches to optimizing peptide ADME properties. AAPS Journal.[1][2] Link[1][2]

-

Wang, J., et al. (2014).[2] Fluorinated and Chlorinated Phenylalanine Derivatives: Synthesis and Application in Peptide Stability.[1][2] Journal of Medicinal Chemistry.[1][2][5] (Representative context for halogenated amino acids in design).

-

Sigma-Aldrich / Merck. (2024).[1][2] Product Specification: Fmoc-N-Me-Phe(4-Cl)-OH.[1][2][6]Link[1][2]

Sources

- 1. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-N-Me-Phe-OH Novabiochem 77128-73-5 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Fmoc-N-Me-Phe(4-Cl)-OH | 1217716-50-1 [chemicalbook.com]

Technical Guide: Fmoc-N-Me-Phe(4-Cl)-OH in Peptidomimetic Synthesis

Executive Summary

This technical guide profiles Fmoc-N-α-methyl-4-chloro-L-phenylalanine (Fmoc-Me(4-Cl-Phe)-OH), a highly specialized amino acid derivative used in the development of proteolysis-resistant peptidomimetics. The incorporation of N-methylation combined with the 4-chloro substitution on the phenyl ring serves two critical functions in drug design: it introduces steric hindrance to prevent enzymatic degradation and enhances the lipophilicity of the peptide backbone, potentially improving membrane permeability.

This document serves as a comprehensive reference for the chemical identity, safety handling (SDS), and specific solid-phase peptide synthesis (SPPS) protocols required to overcome the steric barriers inherent to this molecule.

Part 1: Chemical Identity & Properties[1][2][3]

Compound Name: Fmoc-N-α-methyl-4-chloro-L-phenylalanine Synonyms: Fmoc-N-Me-Phe(4-Cl)-OH; Fmoc-N-methyl-4-chlorophenylalanine CAS Number: 1217716-50-1 [1]

Physicochemical Data Table

| Property | Specification |

| Molecular Formula | C₂₅H₂₂ClNO₄ |

| Molecular Weight | 435.90 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 98.0% |

| Chirality | L-isomer |

| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in water |

| Melting Point | N/A (Decomposes prior to melting in many derivatives) |

Structural Insight: The molecule features a bulky Fmoc (Fluorenylmethyloxycarbonyl) group protecting the N-terminus. Crucially, the N-methyl group replaces the amide hydrogen, removing a hydrogen bond donor and altering the local peptide backbone conformation (often favoring cis-peptide bonds). The 4-Chloro substituent on the phenylalanine side chain adds electronic withdrawal and lipophilicity, often used to probe hydrophobic pockets in receptor binding studies.

Part 2: Safety Data Sheet (SDS) Analysis

Hazard Classification (GHS): Based on standard safety data for halogenated, N-protected amino acids, this compound is classified as an Irritant .

Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Protocols (Decision Tree)

[2][3] Caption: Safety decision tree for handling this compound, emphasizing immediate response to exposure and proper storage conditions.

Part 3: Technical Application (Synthesis Protocol)

The Challenge: Steric Hindrance

Coupling N-methylated amino acids is significantly more difficult than standard amino acids.[4] The N-methyl group creates severe steric clash, making the nucleophilic attack on the activated carboxylate sluggish. Furthermore, coupling onto the N-methylated amine (the subsequent step) is even harder due to the secondary amine's steric bulk.

Optimized Coupling Protocol

Reagents of Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU are preferred over HBTU/TBTU due to higher reactivity.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

-

Activation (Pre-activation is critical):

-

Dissolve This compound (3.0 eq) in dry DMF.

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIEA (Diisopropylethylamine, 6.0 eq).

-

Note: Allow to activate for exactly 30-60 seconds before adding to resin. Prolonged activation can lead to racemization.

-

-

Coupling:

-

Monitoring: Standard Kaiser test (Ninhydrin) does not work reliably on secondary amines (N-methyl groups). Use the Chloranil Test or Bromophenol Blue test to check for unreacted amines.

-

Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Visualization

Caption: SPPS cycle specifically adapted for N-methylated amino acids, highlighting the necessity of the Chloranil test and double coupling.

References

-

ChemicalBook. (2025). Fmoc-N-Me-Phe(4-Cl)-OH CAS 1217716-50-1 Information. Retrieved from

-

Sigma-Aldrich. (n.d.). Fmoc-N-Me-Phe(4-Cl)-OH Safety Data & Properties. Retrieved from

- Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.

-

PubChem. (n.d.).[5] Compound Summary: Fmoc-Phe(4-Cl)-OH derivatives. Retrieved from [3]

Sources

Strategic Chlorination of Phenylalanine: Physicochemical Impacts & Synthetic Protocols

Executive Summary

This technical guide analyzes the substitution of chlorine at the 4-position (para) of the phenyl ring in Phenylalanine (Phe) and its implications for peptide drug design. While often viewed merely as a lipophilic enhancement, the introduction of chlorine creates a unique "sigma-hole" electronic signature that enables specific, orthogonal non-covalent interactions (halogen bonding) while simultaneously blocking metabolic degradation pathways (para-hydroxylation). This guide provides the physicochemical rationale, quantitative data, and validated protocols for synthesizing and characterizing 4-chloro-phenylalanine (4-Cl-Phe) variants.

Part 1: Physicochemical Basis of Chlorination

The "Strategic Chlorine" vs. The "Magic Methyl"

In medicinal chemistry, methyl groups are often added to increase lipophilicity (the "Magic Methyl" effect). However, chlorine offers a distinct advantage profile. While it shares a similar steric volume to a methyl group, its electronic properties are fundamentally different.

-

Lipophilicity (

): Chlorine is significantly more lipophilic than a methyl group. The Hansch lipophilicity constant ( -

Electronic Anisotropy (The Sigma Hole): Unlike the isotropic electron density of a methyl group, chlorine exhibits an anisotropic charge distribution. The region along the C-Cl bond axis is electron-deficient (positive potential), known as the sigma-hole . This allows the chlorine atom to act as a Lewis acid, forming directional "halogen bonds" with Lewis bases (e.g., backbone carbonyl oxygen atoms) in the target receptor.

Quantitative Impact Data

The following table summarizes the physicochemical shifts when transitioning from Phenylalanine to its chlorinated and metabolic counterparts.

Table 1: Physicochemical Comparison of Phe Derivatives

| Parameter | Phenylalanine (Phe) | 4-Chloro-Phe (p-Cl-Phe) | Tyrosine (Tyr) | Impact Note |

| Hansch Constant ( | 0.00 (Reference) | +0.71 | -0.67 | Cl drastically increases lipophilicity; OH decreases it. |

| Hammett Constant ( | 0.00 | +0.23 | -0.37 | Cl is electron-withdrawing (inductive), deactivating the ring. |

| Van der Waals Radius | 1.20 Å (H) | 1.75 Å (Cl) | N/A | Cl provides steric occlusion similar to a methyl group (2.0 Å). |

| Metabolic Fate | Hydroxylation to Tyr | Blocked | Conjugation | Cl prevents P450-mediated para-hydroxylation. |

Senior Scientist Insight: The shift from Phe to Tyr (metabolic hydroxylation) causes a massive drop in hydrophobicity (

). Substituting Phe with 4-Cl-Phe prevents this shift, locking the residue in a hydrophobic state and extending the pharmacophore's half-life.

Part 2: Structural Implications in Drug Design

Metabolic Stability (The Blocking Strategy)

The primary metabolic pathway for phenylalanine-rich peptides is hydroxylation at the para-position by phenylalanine hydroxylase or non-specific cytochrome P450 enzymes, converting Phe to Tyr. This introduces a hydrophilic hydroxyl group that can disrupt hydrophobic receptor interactions.

-

Mechanism: The C-Cl bond is stronger and resistant to oxidative cleavage compared to the C-H bond.

-

Outcome: 4-Cl-Phe acts as a metabolic "roadblock," preserving the integrity of the hydrophobic pharmacophore.

Halogen Bonding (The Affinity Strategy)

Halogen bonds (X-bonds) are highly directional interactions (

-

Interaction:

-

Strength: Comparable to weak hydrogen bonds (1–5 kcal/mol) but strictly hydrophobic in nature. This allows for "orthogonal" binding—increasing affinity without the desolvation penalty associated with polar hydrogen bonds.

Decision Matrix for Substitution

Use the following logic flow to determine when to deploy 4-Cl-Phe versus other analogs.

Figure 1: Decision tree for selecting phenylalanine analogs based on metabolic and structural requirements.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficient coupling of Fmoc-4-Cl-Phe-OH into a peptide sequence without racemization or aggregation.

Reagents:

-

Fmoc-4-Cl-Phe-OH (Commercially available, >98% purity).

-

Resin: Rink Amide (for amides) or Wang (for acids).[1]

-

Activator: HBTU or DIC/Oxyma.

-

Base: Diisopropylethylamine (DIEA).[2]

-

Solvent: DMF (Peptide grade).

Procedure:

-

Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).

-

Deprotection: Remove Fmoc from the previous residue using 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation (In Situ):

-

Dissolve Fmoc-4-Cl-Phe-OH (4.0 eq) in minimum DMF.

-

Add HBTU (3.9 eq) and DIEA (8.0 eq).

-

Critical Step: Allow pre-activation for exactly 2 minutes. The electron-withdrawing Cl makes the carboxylate slightly more acidic, potentially accelerating activation but also ester hydrolysis if left too long.

-

-

Coupling: Add activated mixture to resin. Shake at room temperature for 45–60 minutes.

-

Validation: Perform Kaiser test. If blue (incomplete), recouple using DIC/HOAt to minimize steric hindrance.

-

-

Capping: Cap unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol B: Hydrophobicity Indexing via RP-HPLC

Objective: Empirically determine the hydrophobicity shift (

System Setup:

-

Column: C18 Analytical (e.g., Phenomenex Jupiter,

, -

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 214 nm (amide bond) and 254 nm (aromatic ring).

Methodology:

-

Standardization: Inject a standard mixture of native peptide (Phe-containing) and substituted peptide (Cl-Phe-containing).

-

Gradient: Linear gradient 5% B to 65% B over 30 minutes.

-

Calculation: Calculate the Capacity Factor (

) for both peptides: -

Interpretation: A shift in

of +2 to +4 minutes (under standard gradient) confirms successful incorporation and increased lipophilicity.

Figure 2: RP-HPLC workflow for determining relative hydrophobicity of chlorinated peptides.

References

-

Hansch, C., & Leo, A. (1979).[4] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of

constants). -

Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design." Journal of Medicinal Chemistry. Link

-

Auffinger, P., et al. (2004). "Halogen bonds in biological molecules." Proceedings of the National Academy of Sciences. Link

-

Koeppe, R. E., et al. (2013).[5] "Hydrophobicity of Amino Acid Residues in Interfacial Environments." Biochemistry. Link

-

Gautier, B., et al. (2024).[5] "Physicochemical Basis of Amino Acid Hydrophobicity Scales: Evaluation of Four New Scales... Derived from RP-HPLC." Analytical Chemistry. Link

Sources

The Strategic Incorporation of Fmoc-N-methyl-4-chlorophenylalanine in Anticancer Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Efficacy Through Non-Canonical Amino Acids

The landscape of anticancer therapeutics is continually evolving, with a significant shift towards targeted therapies that offer enhanced efficacy and reduced off-target toxicity. Peptide-drug conjugates (PDCs) and bioactive peptides have emerged as a promising class of therapeutics, owing to their high specificity for tumor-associated receptors.[1][2] The potency and pharmacokinetic profile of these peptides can be dramatically improved through the incorporation of non-canonical amino acids. This guide focuses on the strategic application of one such building block, Fmoc-N-methyl-4-chlorophenylalanine (Fmoc-Me(4-Cl-Phe)-OH), in the design and synthesis of novel anticancer peptides.

The rationale for using this compound is rooted in the synergistic benefits conferred by its two key modifications: N-methylation and para-chlorination of the phenylalanine side chain. N-methylation of the peptide backbone is a well-established strategy to enhance metabolic stability by sterically hindering enzymatic degradation, thereby prolonging the peptide's in vivo half-life.[3] Furthermore, N-methylation can modulate the peptide's conformation and improve its membrane permeability, which is crucial for reaching intracellular targets.[3] The introduction of a chlorine atom at the para position of the phenylalanine ring alters the electronic properties and hydrophobicity of the amino acid. This modification can lead to enhanced binding affinity for target receptors and improved overall bioactivity of the peptide.[4]

This technical guide will provide an in-depth exploration of the role of this compound in anticancer peptide research. We will delve into its physicochemical properties, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its potential applications, using a clinically relevant peptide-drug conjugate as a case study. A detailed, field-proven experimental workflow will be presented to guide researchers in the synthesis, purification, and in vitro evaluation of peptides containing this modified amino acid.

Physicochemical Properties and Structural Impact of N-methyl-4-chlorophenylalanine

The unique structural features of N-methyl-4-chlorophenylalanine directly translate to advantageous physicochemical properties when incorporated into a peptide sequence.

| Property | Chemical Structure | Impact on Peptide |

| N-methylation | A methyl group replaces the hydrogen on the amide nitrogen. | Increased Proteolytic Resistance: Steric hindrance at the peptide bond slows cleavage by peptidases. Conformational Rigidity: The N-methyl group restricts rotation around the Cα-N bond, influencing the peptide's secondary structure. Enhanced Membrane Permeability: Increased lipophilicity can improve passive diffusion across cell membranes. |

| 4-Chloro Substitution | A chlorine atom is present at the para position of the phenyl ring. | Modulated Hydrophobicity: The chloro group increases the hydrophobicity of the phenylalanine side chain, which can enhance interactions with hydrophobic pockets in target receptors. Altered Electronic Properties: The electron-withdrawing nature of chlorine can influence π-π stacking and other non-covalent interactions. Improved Stability: Halogenation can sometimes increase the metabolic stability of the aromatic ring. |

The combination of these modifications in this compound provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of anticancer peptides.

Case Study: Zoptarelin Doxorubicin - A Peptide-Drug Conjugate Targeting LHRH Receptors

While direct examples of anticancer peptides containing N-methyl-4-chlorophenylalanine in late-stage clinical development are not abundant in publicly available literature, the principles of its utility can be effectively illustrated through the case of Zoptarelin Doxorubicin (AEZS-108). This peptide-drug conjugate consists of a luteinizing hormone-releasing hormone (LHRH) agonist, Zoptarelin, linked to the chemotherapeutic drug Doxorubicin.[2] Zoptarelin's sequence is [D-Lys(6)]-LHRH, and while it doesn't contain the exact Me(4-Cl-Phe) modification, it exemplifies the successful use of modified, non-canonical amino acids to enhance the therapeutic index of an anticancer agent.[5]

LHRH receptors are overexpressed on the surface of various cancer cells, including prostate, breast, ovarian, and endometrial cancers, while having limited expression in most healthy tissues.[5][6] This differential expression provides a target for selective drug delivery. Zoptarelin Doxorubicin binds to these LHRH receptors and is subsequently internalized by the cancer cells.[7] Once inside the cell, the linker is cleaved, releasing Doxorubicin to exert its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II.[2] This targeted delivery strategy concentrates the cytotoxic payload at the tumor site, enhancing its efficacy while minimizing systemic toxicity.[8]

The development of LHRH agonists like Zoptarelin has heavily relied on structure-activity relationship (SAR) studies, where modifications to the native LHRH sequence, particularly at position 6, have led to analogs with increased potency and stability.[9] The success of Zoptarelin Doxorubicin underscores the potential of incorporating modified amino acids, such as N-methyl-4-chlorophenylalanine, into targeting peptides to further improve their therapeutic properties.

Proposed Mechanism of Action of LHRH Agonist-Targeted Therapy

Sources

- 1. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Structure-activity relations of LHRH in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zoptarelin doxorubicin - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Solid Phase Synthesis of Fmoc-Me(4-Cl-Phe)-OH Peptides

[1][2]

Abstract & Strategic Overview

The incorporation of Fmoc-N-methyl-4-chloro-phenylalanine (Fmoc-Me(4-Cl-Phe)-OH) into peptide sequences presents a dual synthetic challenge: steric hindrance and hydrophobicity .[1][2]

-

Steric Blockade: The

-methyl group removes the amide proton (eliminating a hydrogen bond donor) and introduces significant steric bulk.[2] This drastically reduces the reaction kinetics of coupling the subsequent amino acid onto thengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Electronic & Solubility Effects: The 4-chloro substituent on the phenyl ring increases the lipophilicity of the residue. While

-methylation generally disrupts

This guide details a self-validating protocol designed to overcome the "difficult coupling" barrier inherent to secondary amines, utilizing high-efficiency coupling reagents (HATU/HOAt) and specific monitoring techniques (Chloranil test) where standard Kaiser tests fail.[1][2]

Chemical Profile & Preparation[1][2][3][4][5][6][7][8]

| Property | Specification | Critical Insight |

| Molecule | This compound | |

| Mol. Weight | ~435.9 g/mol | High MW due to Fmoc and Chloro group.[2] |

| Solubility | DMF, NMP, DCM | High Lipophilicity. Dissolve in 100% DMF or NMP.[2] Avoid aqueous mixtures.[2] |

| Risk Factor | Racemization | |

| Detection | UV / Chloranil | Secondary Amine: Will NOT react with Ninhydrin (Kaiser Test).[1][2] |

Critical Workflow: The Modified SPPS Cycle

The standard SPPS cycle must be modified when introducing this residue. The following diagram illustrates the specific decision pathways required for

Caption: Modified SPPS cycle for N-methylated residues. Note the transition from Primary (Blue) to Secondary (Red) amine and the requirement for Chloranil testing.

Detailed Experimental Protocols

Protocol A: Coupling this compound to the Resin

Objective: Attach the modified residue to the growing chain.[1]

The Challenge: While the resin-bound amine is primary (accessible), the bulky

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

-

Activation (Pre-mix 2 min):

-

Coupling: Add mixture to resin. Shake for 60–90 minutes at Room Temperature (RT).

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

QC (Kaiser Test): Since the resin amine was primary before coupling, a standard Kaiser test should now be negative (yellow/colorless), indicating the primary amine has been capped.

Protocol B: Deprotection of the N-Methylated Residue

Objective: Expose the secondary amine.

-

Reagent: 20% Piperidine in DMF.

-

Cycles:

-

Treat 1: 5 minutes. Drain.

-

Treat 2: 10 minutes. Drain.

-

-

Wash: Extensive washing is required (DMF 5x) to remove all piperidine, which can form adducts with the highly reactive activation intermediates in the next step.

Protocol C: The "Chloranil Test" (Mandatory for Secondary Amines)

The Kaiser test relies on the formation of Ruhemann's purple, which requires a primary amine. It will yield a FALSE NEGATIVE on N-methylated residues.[1][2]

Reagents:

Procedure:

-

Transfer ~10 resin beads to a small glass tube.

-

Add 2 drops Solution A and 2 drops Solution B.

-

Let stand for 5 minutes at RT.

Interpretation:

Protocol D: Coupling ONTO the N-Methyl Terminus (The Bottleneck)

Objective: Attach the next amino acid to the sterically hindered secondary amine.

This is the most difficult step in the sequence. The nucleophilicity of the

Recommended Reagents: HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2]

-

Reagents:

-

Solvent: NMP (N-methylpyrrolidone) is preferred over DMF here to maximize swelling and reaction rates for lipophilic sequences.[1][2]

-

Procedure (Double Coupling Strategy):

-

Round 1: React for 2 hours at RT. Drain. Wash DMF.

-

Round 2: React for 1 hour at 50°C (if using microwave) or 2 hours at RT.

-

Microwave Warning: Do not exceed 50°C if Cysteine or Histidine are present in the sequence to avoid epimerization. For Fmoc-Me(4-Cl-Phe), the residue itself is stable, but the incoming AA might not be.[1]

-

-

End Capping (Optional but Recommended): If the sequence is long, acetylate any unreacted secondary amines using Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Kaiser Test is Negative after Deprotection | False Negative | Stop using Kaiser. Use Chloranil Test for secondary amines.[2][6] |

| Low Yield / Deletion of Next AA | Steric Hindrance | Switch to PyAOP/HOAt . Use Microwave heating (50°C, 25W).[2] Perform double coupling. |

| Pre-mature Cleavage (DKP) | Diketopiperazine | If Me(4-Cl-Phe) is the 2nd residue from C-term, it attacks the C-term ester.[1][2] Use Trityl resins or 2-chlorotrityl chloride resin (steric bulk prevents DKP).[1][2] |

| Precipitation in DMF | Hydrophobicity | The 4-Cl group is lipophilic.[1][2] Add DCM or use 100% NMP for coupling steps. |

Mechanism of Difficulty: Steric Clash

The following diagram visualizes why standard coupling fails.

Caption: Steric shielding by the Methyl and 4-Cl-Phenyl groups inhibits nucleophilic attack.[1][2]

References

-

Biron, E., et al. (2006).[2] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.

-

Merck / Novabiochem. "Technical Note: Coupling to N-methyl amino acids."[1][2] Novabiochem Catalog & Peptide Synthesis Handbook.

-

Vojkovsky, T. (1995).[2] "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237.[1][2] (The Chloranil Test Protocol).[7][8][5][6][9]

-

Albericio, F., et al. (2018).[2] "Peptide Synthesis: Coupling Reagents." Chemical Reviews.

-

Teixidó, M., et al. (2005).[2][8] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Science.

Disclaimer: These protocols involve hazardous chemicals (Piperidine, DMF, HATU).[1][2] Always review MSDS and utilize appropriate PPE and fume hoods.

Sources

- 1. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (s)-n-Fmoc-4-chlorophenylalanine | C24H20ClNO4 | CID 2734471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chempep.com [chempep.com]

- 6. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Optimal Coupling of Fmoc-Me(4-Cl-Phe)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of N-methylated amino acids, such as Fmoc-Me(4-Cl-Phe)-OH, into peptide sequences is a key strategy for enhancing the therapeutic properties of peptides, including increased metabolic stability and improved cell permeability. However, the steric hindrance presented by the N-methyl group poses significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete couplings and reduced peptide purity. This document provides a detailed guide to selecting the optimal coupling reagents and establishing robust protocols for the efficient incorporation of this compound. We will delve into the mechanistic rationale behind reagent selection, present comparative data, and offer detailed, field-tested protocols to empower researchers to overcome the hurdles associated with this challenging amino acid.

The Challenge: Steric Hindrance in N-Methylated Amino Acid Coupling

The primary obstacle in coupling N-methylated amino acids is the steric bulk around the secondary amine. Unlike primary amines, the nucleophilicity of the N-methylated amine is reduced, and the approach to the activated carboxyl group of the incoming amino acid is sterically hindered. This often results in sluggish and incomplete reactions when using standard coupling reagents like HBTU or DIC/HOBt.[1] Consequentially, this can lead to deletion sequences and a complex crude product profile that complicates purification.

Therefore, the successful incorporation of this compound necessitates the use of more potent coupling reagents capable of forming highly reactive activated species to drive the reaction to completion.

Selecting the Optimal Coupling Reagent: A Mechanistic Approach

The choice of coupling reagent is the most critical factor for the successful incorporation of sterically hindered N-methylated amino acids.[2] Reagents are broadly classified into two main categories: aminium/uronium salts and phosphonium salts.

Aminium/Uronium Reagents: The Gold Standard for Difficult Couplings

Aminium/uronium-based reagents, particularly those incorporating the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, are widely regarded as the most effective for challenging couplings.[3]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is often considered the gold standard for coupling N-methylated amino acids.[3] Its efficacy stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction.

-

Mechanism of HATU Activation: In the presence of a base, the carboxylic acid of this compound attacks HATU to form an unstable intermediate, which then rearranges to the highly reactive OAt-ester. This ester readily reacts with the sterically hindered N-methyl amine of the preceding residue on the solid support.

-

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While generally less potent than HATU for N-methylated residues, HCTU can be a more cost-effective alternative for less demanding couplings.

-

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): COMU is a third-generation uronium salt that incorporates an OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group. It has demonstrated coupling efficiencies comparable or even superior to HATU for hindered couplings and offers a better safety profile as OxymaPure is not explosive.[2][4]

Phosphonium Reagents: A Guanidinylation-Free Alternative

Phosphonium-based reagents are another powerful class of coupling agents. A key advantage of phosphonium reagents over aminium/uronium salts is that they do not pose a risk of guanidinylation, a side reaction where the coupling reagent reacts with the free N-terminal amine, leading to chain termination.

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is a highly effective phosphonium reagent, particularly for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[5][6] Similar to HATU, it forms a highly reactive OAt-active ester.

-

PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): PyBrOP is an even more reactive phosphonium salt that is often employed for the most challenging couplings, including those involving N-methyl amino acids.[7]

The Role of the Base: Beyond a Simple Proton Scavenger

The choice of base is also crucial for efficient coupling and minimizing side reactions, particularly racemization.

-

N,N-Diisopropylethylamine (DIPEA): DIPEA is the most commonly used base in SPPS. Its steric bulk minimizes side reactions at the N-terminal amine.

-

2,4,6-Collidine: For particularly racemization-prone couplings, the less nucleophilic base, 2,4,6-collidine, is often recommended as a substitute for DIPEA.[8]

Comparative Performance of Recommended Coupling Reagents

| Coupling Reagent | Class | Relative Reactivity | Guanidinylation Risk | Racemization Risk | Recommended Use |

| HATU | Aminium/Uronium | Very High | Yes | Low to Moderate | Primary choice for most N-methylated couplings [3] |

| PyAOP | Phosphonium | Very High | No | Low to Moderate | Excellent alternative to HATU, especially for fragment coupling or to avoid guanidinylation [5] |

| COMU | Aminium/Uronium | Very High | Yes | Low | A modern, highly efficient, and safer alternative to HATU [2][4] |

| PyBrOP | Phosphonium | Extremely High | No | Moderate to High | For the most difficult couplings where other reagents fail [7] |

| HBTU | Aminium/Uronium | Moderate | Yes | Low to Moderate | Generally not recommended for N-methylated amino acids[9] |

Detailed Experimental Protocols

The following protocols are designed for the efficient coupling of this compound on a solid support. It is assumed that the preceding amino acid has been successfully coupled and its Fmoc protecting group has been removed.

General Preparations

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the deprotection step.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 1: HATU-Mediated Coupling

This protocol is the recommended starting point for the coupling of this compound.

Reagents:

-

This compound (4 equivalents relative to resin loading)

-

HATU (3.9 equivalents)

-

DIPEA (8 equivalents)

-

DMF (sufficient to dissolve reagents and swell the resin)

Procedure:

-

In a separate reaction vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA to the solution and pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).

-

Monitor the coupling reaction (see Section 5).

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 2: PyAOP-Mediated Coupling

This protocol is an excellent alternative to HATU, especially when guanidinylation is a concern.

Reagents:

-

This compound (4 equivalents)

-

PyAOP (4 equivalents)

-

DIPEA or 2,4,6-Collidine (8 equivalents)

-

DMF

Procedure:

-

In a separate reaction vessel, dissolve this compound and PyAOP in DMF.

-

Add DIPEA or 2,4,6-collidine and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction.

-

Upon completion, drain the solution and wash the resin as described in Protocol 4.2.

Monitoring the Coupling Reaction: A Critical Step

Standard monitoring tests for primary amines, such as the Kaiser test, are not reliable for N-methylated amino acids as they yield a false negative (typically a faint yellow or reddish color). Therefore, alternative methods are essential.

-

Bromophenol Blue Test: This is a simple and effective colorimetric test. A small sample of the resin is washed and treated with a solution of bromophenol blue. A blue color indicates incomplete coupling (free amine), while a yellow/green color signifies a complete reaction.

-

HPLC/MS Analysis of a Cleaved Sample: For definitive confirmation, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by HPLC and mass spectrometry to check for the presence of the desired product and any deletion sequences.

Troubleshooting Common Issues

| Problem | Probable Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance, insufficient activation time, or reagent degradation. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagent. 2. Increase Reaction Time/Temperature: Extend the coupling time to 6-8 hours or overnight, or increase the temperature to 40°C. 3. Switch to a More Potent Reagent: If using HATU, consider switching to PyBrOP for the recoupling. |

| Racemization | Prolonged activation time, excessive base, or high temperature. | 1. Use a Weaker Base: Substitute DIPEA with 2,4,6-collidine. 2. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after the pre-activation period. 3. Avoid Excessive Heat: If elevated temperature is necessary, use it judiciously and for the shortest possible time. |

| Guanidinylation | Use of excess aminium/uronium reagent (e.g., HATU, COMU). | 1. Use a Slight Excess of Amino Acid: Ensure the amino acid is in slight molar excess relative to the coupling reagent. 2. Switch to a Phosphonium Reagent: Use PyAOP or PyBrOP, which do not cause guanidinylation. |

Visualization of Key Workflows

Workflow for Coupling this compound

Caption: General workflow for the coupling of this compound.

Mechanism of HATU-Mediated Activation

Caption: Simplified mechanism of HATU activation and coupling.

Conclusion

The successful incorporation of the sterically demanding N-methylated amino acid, this compound, is achievable with the careful selection of highly potent coupling reagents and the optimization of reaction conditions. Aminium/uronium reagents like HATU and COMU, along with phosphonium reagents such as PyAOP, have proven to be highly effective in overcoming the steric hindrance associated with this modification. By understanding the mechanistic principles behind these reagents, employing robust protocols, and utilizing appropriate monitoring techniques, researchers can confidently synthesize N-methylated peptides with high purity and yield, thereby advancing the development of novel peptide-based therapeutics.

References

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. Retrieved from [Link]

-

University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

-

Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(12), 5827-5829. Retrieved from [Link]

-

ChemRxiv. (2020). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]

-

Wipf, P., & Kim, Y. (1995). Comparative study of methods to couple hindered peptides. Tetrahedron Letters, 36(36), 6455-6458. Retrieved from [Link]

-

Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110. Retrieved from [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Green Chemistry - In situ Fmoc removal. RSC Advances, 10(28), 16686-16692. Retrieved from [Link]

-

Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

ResearchGate. (2015). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

P. R. Hanson, et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(21), 10339-10350. Retrieved from [Link]

-

Lund University. (2019). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

Bennett, M. A., et al. (2005). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Research, 65(3), 322-331. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2012). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology (Vol. 859). Humana Press. Retrieved from [Link]

Sources

- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. athenaeum.uiw.edu [athenaeum.uiw.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for Microwave-Assisted Synthesis Using Fmoc-Me(4-Cl-Phe)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Peptide Scaffolds with N-Methylated and Halogenated Amino Acids

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to modulate pharmacological properties. N-methylation of the peptide backbone, for instance, enhances metabolic stability by protecting against enzymatic degradation and can improve cell permeability by reducing the hydrogen-bonding capacity of the amide bond.[1][2] Simultaneously, the introduction of halogenated residues like 4-chlorophenylalanine can significantly alter a peptide's conformational preferences, binding affinity, and overall bioactivity through modified electronic and steric interactions.[3]

The specific building block, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid, or Fmoc-Me(4-Cl-Phe)-OH , combines both these advantageous features. However, its structure also presents a significant synthetic challenge. The N-methyl group introduces considerable steric hindrance, which can dramatically slow down the kinetics of amide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).[4]

This guide provides a comprehensive overview and detailed protocols for overcoming these synthetic hurdles using microwave-assisted solid-phase peptide synthesis (MW-SPPS). Microwave energy offers a robust solution by efficiently and uniformly heating the reaction mixture, thereby accelerating the coupling of sterically hindered residues like this compound and significantly reducing synthesis times.[5][6][7] We will explore the mechanistic rationale behind microwave enhancement and provide field-proven protocols to empower researchers to confidently incorporate this valuable building block into their novel peptide therapeutics.

The Challenge and the Microwave Solution

Causality of Steric Hindrance in N-Methylated Residues

The secondary amine of an N-methylated amino acid is a weaker nucleophile and is sterically more demanding than a primary amine. During the coupling step in SPPS, this leads to:

-

Slower reaction kinetics: The approach of the activated carboxyl group of the incoming amino acid is impeded.

-

Incomplete couplings: Standard room temperature protocols may fail to drive the reaction to completion, resulting in deletion sequences in the final peptide.

-

Increased risk of side reactions: Longer reaction times can increase the likelihood of side reactions, such as the racemization of the activated amino acid.

Microwave Irradiation as a Driving Force

Microwave energy directly interacts with polar molecules in the reaction mixture (primarily the solvent), causing rapid and uniform heating through dielectric polarization and ionic conduction.[7] This is distinct from conventional heating, which relies on slower thermal conduction. In the context of coupling this compound, the benefits are clear:

-

Rate Acceleration: The increased kinetic energy of the reacting molecules overcomes the activation energy barrier imposed by steric hindrance, dramatically speeding up the coupling reaction.[8]

-

Enhanced Efficiency: Microwave heating helps to disrupt peptide chain aggregation on the solid support, improving reagent accessibility to the reaction site.

-

Reduced Cycle Times: Coupling reactions that might take hours at room temperature can often be completed in minutes, significantly shortening the overall synthesis time.[5][6]

Visualizing the Core Process

The following diagrams illustrate the key chemical structure and the overarching workflow for incorporating this compound using MW-SPPS.

Caption: Chemical Structure of this compound.

Caption: Microwave-Assisted SPPS Cycle for this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high coupling efficiency and minimize side reactions. The key is the synergy between potent activating reagents and the controlled application of microwave energy.

Materials and Reagents

-

Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.

-

Amino Acid: this compound

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade).

-

Coupling Reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Additive: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Solution: 20% Piperidine in DMF (v/v).

-

Washing Solvents: DMF, Isopropanol (IPA).

Protocol 1: Microwave-Assisted Coupling of this compound

This protocol is optimized for overcoming the steric hindrance of the N-methyl group. The choice of HATU is often preferred for particularly difficult couplings due to the formation of a highly reactive OAt-ester.

-

Resin Preparation:

-

Swell the resin in DMF for 30 minutes in the microwave reactor vessel.

-

Perform Fmoc deprotection of the N-terminal amino group on the resin (see Protocol 2).

-

Wash the resin thoroughly with DMF (3 x 1 min).

-

-

Activation Cocktail Preparation:

-

In a separate vial, dissolve this compound (4 eq. relative to resin loading), HATU (3.9 eq.), and HOBt or Oxyma Pure (4 eq.) in DMF.

-

Add DIPEA (8 eq.) to the cocktail and vortex briefly. Causality: DIPEA acts as a non-nucleophilic base to activate the coupling reagent and neutralize the protonated amine on the resin.

-

-

Coupling Reaction:

-

Add the activation cocktail to the swollen, deprotected resin.

-

Apply microwave irradiation with the following parameters:

-

Power: 30-40 Watts (or as appropriate for the instrument to reach temperature).

-

Temperature: 75°C.

-

Time: 10-15 minutes.

-

Stirring: Ensure efficient stirring (N2 bubbling or vortex) throughout the reaction to avoid localized overheating.[7]

-

-

-

Post-Coupling Wash:

-

Drain the reaction vessel.

-

Wash the resin extensively with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

Perform a Kaiser test or other appropriate test to confirm the absence of free primary amines. For a coupling onto a secondary amine (like proline) or after coupling an N-methylated residue, a chloranil test is more appropriate.

-

Protocol 2: Microwave-Assisted Fmoc Deprotection

Microwave energy can also significantly accelerate the Fmoc deprotection step, reducing the exposure of the peptide to the basic conditions of piperidine and minimizing potential side reactions.

-

Initial Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Apply microwave irradiation:

-

Temperature: 75-80°C.

-

Time: 30 seconds.

-

-

Drain the vessel. Causality: This first short step removes the dibenzofulvene-piperidine adduct, which can interfere with the reaction.

-

-

Final Deprotection:

-

Add a fresh solution of 20% piperidine in DMF.

-

Apply microwave irradiation:

-

Temperature: 75-80°C.

-

Time: 3 minutes.[5]

-

-

Drain the vessel.

-

-

Post-Deprotection Wash:

-

Wash the resin thoroughly with DMF (5 x 1 min) to ensure complete removal of piperidine.

-

Wash with IPA (2 x 1 min) and then DMF (3 x 1 min) before proceeding to the next coupling step.

-

Data Presentation: Expected Performance

The use of microwave-assisted protocols provides a clear advantage over conventional room temperature synthesis for sterically hindered amino acids.

| Parameter | Conventional SPPS (Room Temp) | MW-SPPS (75°C) | Rationale for Improvement |

| Coupling Time | 2 - 12 hours | 10 - 15 minutes | Microwave energy overcomes the activation barrier.[5][8] |

| Fmoc Deprotection Time | 15 - 20 minutes | 3.5 minutes | Reaction rate is significantly increased at higher temperatures.[5] |

| Coupling Efficiency | Often low to moderate; may require double coupling. | High (>99%) | Prevents peptide aggregation and drives reaction to completion.[7] |

| Crude Purity | Lower, with potential for deletion sequences. | Higher, with fewer side products. | Shorter reaction times minimize opportunities for side reactions. |

| Overall Synthesis Time | Days | Hours | Drastic reduction in both coupling and deprotection cycle times. |

Trustworthiness: Troubleshooting and Key Considerations

A robust protocol anticipates potential issues. Here are key insights for ensuring successful synthesis.

-

Choice of Coupling Reagent: For N-methylated residues, onium salt-based reagents like HATU, HBTU, or COMU are highly recommended over carbodiimides (e.g., DIC) alone, as they are more potent. The addition of HOBt or, preferably, its aza-derivative HOAt (in HATU) or Oxyma Pure (in COMU) minimizes the risk of racemization.

-

Temperature Control: While higher temperatures accelerate the reaction, exceeding 80-85°C can increase the risk of side reactions, including racemization of the activated amino acid or degradation of sensitive residues. Precise temperature monitoring via an internal fiber-optic probe is critical.

-

Solvent Choice: DMF and N-methyl-2-pyrrolidinone (NMP) are excellent solvents for MW-SPPS due to their high boiling points and strong ability to absorb microwave energy.[7]

-

Incomplete Coupling: If a post-coupling test indicates incomplete reaction, do not proceed. Perform a second coupling cycle (a "double couple") using the same microwave protocol before moving to the deprotection step.

-

Post-Synthesis Cleavage: The 4-chlorophenylalanine side chain is stable to standard trifluoroacetic acid (TFA) cleavage cocktails. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

Conclusion: A New Frontier in Peptide Design

The strategic use of microwave irradiation transforms the synthesis of peptides containing challenging residues like this compound from a synthetic bottleneck into a routine procedure. By providing controlled, rapid, and uniform heating, MW-SPPS empowers chemists to efficiently explore a wider chemical space in their pursuit of next-generation peptide therapeutics. The protocols outlined in this guide provide a validated starting point for researchers to harness this technology, ensuring high-quality synthesis and accelerating the pace of drug discovery and development.

References

-

Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. [Link]

-

CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. [Link]

-

Erdélyi, M., & Gogoll, A. (2004). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2004(10), 1592-1596. [Link]

- Collins, J. M., & Leadbeater, N. E. (2005). Microwave enhanced N-fmoc deprotection in peptide synthesis. U.S.

-

Bacsa, B., et al. (2010). Microwave-assisted solid-phase peptide synthesis at 60°C: Alternative conditions with low enantiomerization. Journal of Peptide Science, 16(7), 334-341. [Link]

-

Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage Application Note. [Link]

-

Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. [Link]

- Not available.

-

CEM. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. [Link]

- Not available.

- Not available.

- Not available.

-

Roodbeen, R., & Jensen, K. J. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 207-217). Humana Press. [Link]

-

El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]

- Not available.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Chloro-L-phenylalanine in Peptide Synthesis and Modification. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Note. [Link]

- Not available.

- Not available.

- Not available.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Fmoc-4-chloro-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]

- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]

Application Note: Advanced Fmoc Deprotection Strategies for N-Methyl-4-Chloro-Phenylalanine

This Application Note provides a rigorous technical guide for the Fmoc deprotection of N-methyl-4-chloro-phenylalanine (Fmoc-N-Me-Phe(4-Cl)-OH) in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The incorporation of N-methyl-4-chloro-phenylalanine into peptide sequences presents a dual challenge: the steric hindrance imposed by the N-methyl and 4-chlorophenyl groups, and the heightened risk of diketopiperazine (DKP) formation . Standard deprotection protocols (20% Piperidine/DMF) often result in significant yield loss due to DKP-induced chain cleavage, particularly when this residue is located at the dipeptide stage (AA2). This guide outlines an optimized DKP-Suppressing Deprotection Protocol utilizing a specialized base cocktail (DBU/Piperazine) and details the Chloranil Test for accurate monitoring of secondary amines.

Part 1: Scientific Foundation & Mechanistic Insight

The N-Methyl Challenge

Unlike standard amino acids, N-methylated residues lack the amide proton, altering the hydrogen bonding network and increasing the propensity for cis peptide bond formation.

-

Steric Hindrance: The N-methyl group and the bulky 4-chlorophenyl side chain impede the approach of deprotection reagents, potentially requiring longer reaction times.

-

DKP Formation (The Critical Risk): When Fmoc is removed from an N-methylated residue at the second position (AA2) from the C-terminus, the newly liberated secondary amine can intramolecularly attack the C-terminal ester linkage. This cyclization releases the dipeptide as a diketopiperazine byproduct, cleaving the chain from the resin.[1]

Mechanism of Failure (DKP Formation)

The following diagram illustrates the competing pathways during deprotection.

Figure 1: Mechanistic pathway showing the competition between desired chain elongation and destructive DKP formation.

Part 2: Experimental Protocols

Protocol Selection Matrix

Choose the appropriate protocol based on the position of the N-methyl-4-chloro-phenylalanine in the peptide chain.

| Scenario | Risk Level | Recommended Protocol | Key Rationale |

| Residue is at AA2 (Dipeptide) | CRITICAL | Protocol A (DKP-Suppressing) | High risk of auto-cleavage; requires milder base and short contact. |

| Residue is internal (>AA3) | Moderate | Protocol B (Standard Optimized) | Steric hindrance is the main issue; standard base is acceptable. |

| Resin Type: Wang/Rink | High | Protocol A | Benzyl ester linkers are more susceptible to DKP attack. |

| Resin Type: 2-CTC (Trityl) | Low | Protocol B | Steric bulk of Trityl resin hinders DKP formation. |

Protocol A: DKP-Suppressing Deprotection (Advanced)

This protocol uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and Piperazine to minimize the contact time of the free amine with the basic environment while ensuring efficient Fmoc removal.

Reagents:

-

Deprotection Cocktail: 2% DBU (v/v) + 5% Piperazine (w/v) in NMP (N-methyl-2-pyrrolidone).[2][3][4]

-

Wash Solvent: DMF (Dimethylformamide) or NMP.[3]

Procedure:

-

Swell Resin: Ensure resin is fully swollen in DMF/NMP (30 mins).

-

Short Burst 1: Add Deprotection Cocktail (approx. 5 mL/g resin). Agitate for 30 seconds . Drain immediately.

-

Purpose: Removes the bulk of Fmoc; minimizes base contact.

-

-

Short Burst 2: Add fresh Deprotection Cocktail. Agitate for 3 minutes . Drain.

-

Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of DBU.

-

Note: Residual DBU can cause racemization in the subsequent coupling.

-

-

Immediate Coupling: Proceed immediately to the coupling of the next amino acid. Do not let the resin sit in the deprotected state.

Protocol B: Standard Optimized (Steric Focus)

For internal residues where DKP is not a risk, but steric hindrance requires robust deprotection.

Reagents:

-

Standard Base: 20% Piperidine in DMF (v/v).

-

Additive (Optional): 0.1 M HOBt (to suppress aspartimide formation if Asp is present, though less relevant for N-Me-Phe).

Procedure:

-

Burst 1: Add 20% Piperidine/DMF. Agitate for 2 minutes . Drain.

-

Reaction: Add fresh 20% Piperidine/DMF. Agitate for 10-12 minutes .

-

Note: N-methylated Fmoc groups are generally labile, but the hydrophobic 4-Cl group may require adequate solvation.

-

-

Wash: Wash with DMF (5 x 1 min).

-

Monitoring: Perform Chloranil Test (See Section 2.4).

Monitoring: The Chloranil Test

Critical Warning: The standard Kaiser (Ninhydrin) test will not work for N-methyl-4-chloro-phenylalanine. Secondary amines do not react with ninhydrin to produce the characteristic blue color (Ruhemann's purple). You must use the Chloranil test.

Reagents:

-

Solution A: 2% Acetaldehyde in DMF.[5]

-

Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

Steps:

-

Transfer a few resin beads to a small glass tube.

-

Add 2 drops of Solution A and 2 drops of Solution B .

-

Let stand for 5 minutes at room temperature.

-

Interpret Results:

-

Dark Blue/Green Beads: Positive (Free secondary amine present -> Deprotection complete).

-

Colorless/Yellow Beads: Negative (Fmoc still present or amine capped).

-

Part 3: Troubleshooting & Optimization

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Low Yield / Missing Peptide | DKP Formation (Chain lost from resin) | Switch to Protocol A . Use 2-CTC resin.[6][7][8] Shorten deprotection time. |

| Chloranil Test Negative | Incomplete Deprotection | Repeat Protocol B with fresh reagents. Ensure resin is not aggregated (use hot DMF washes). |

| Difficult Subsequent Coupling | Steric Hindrance of N-Me-AA | Use high-efficiency coupling agents (HATU/HOAt) at elevated temperature (50°C) for the next amino acid. |

Workflow Logic

The following decision tree guides the experimental flow.

Figure 2: Operational workflow for selecting the correct deprotection strategy.

References

-

Vertex AI Search. (2025). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ResearchGate. Link

-

Vertex AI Search. (2022).[3] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega / PubMed. Link

-

Vertex AI Search. (2014). Color Test for Selective Detection of Secondary Amines on Resin. ACS Combinatorial Science. Link

-